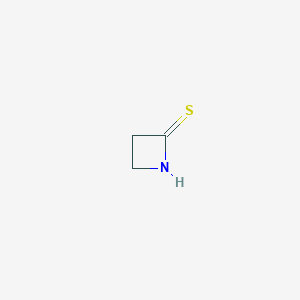
Azetidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-2-thione is a heterocyclic compound containing a four-membered ring with three carbon atoms and one nitrogen atom, along with a thione group (C=S)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azetidine-2-thione can be synthesized through several methods, including cyclization reactions and nucleophilic substitution. One common method involves the cyclization of β-amino thiocarboxylic acids under acidic conditions. Another approach is the reaction of azetidine-2-one with Lawesson’s reagent, which converts the carbonyl group to a thione group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using β-amino thiocarboxylic acids. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: Azetidine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Azetidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the production of polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of azetidine-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and metal chelators. The ring strain in the four-membered ring also contributes to its reactivity, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Azetidine-2-one: Similar in structure but contains a carbonyl group instead of a thione group.
Aziridine: A three-membered ring with one nitrogen atom, less stable due to higher ring strain.
Pyrrolidine: A five-membered ring with one nitrogen atom, more stable and less reactive.
Uniqueness: Azetidine-2-thione is unique due to its combination of a four-membered ring and a thione group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
111915-47-0 |
|---|---|
Formule moléculaire |
C3H5NS |
Poids moléculaire |
87.15 g/mol |
Nom IUPAC |
azetidine-2-thione |
InChI |
InChI=1S/C3H5NS/c5-3-1-2-4-3/h1-2H2,(H,4,5) |
Clé InChI |
PVWAHAQOSYBJPE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


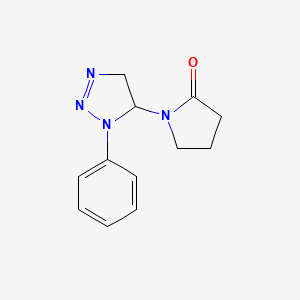

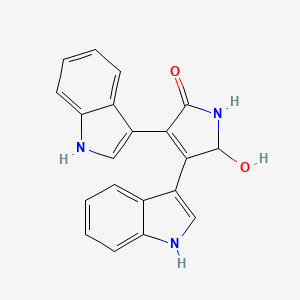

![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
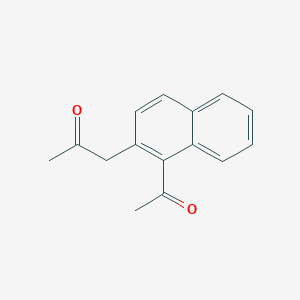
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
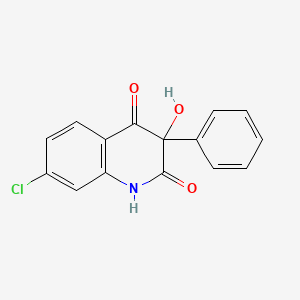
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
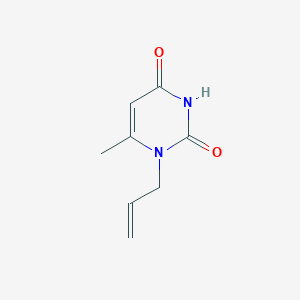
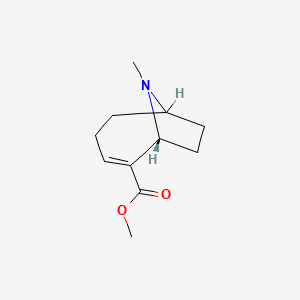
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
